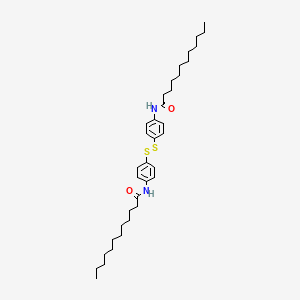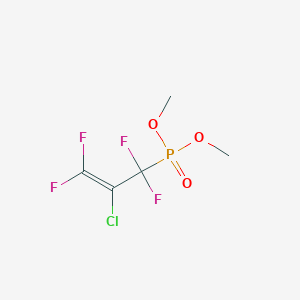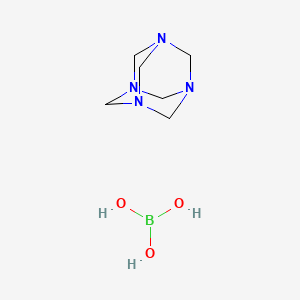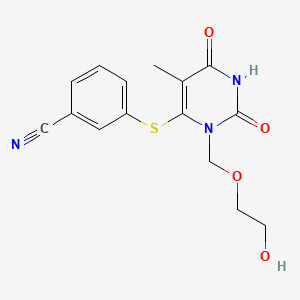
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a thymine base, a 3-cyanophenylthio group, and a 2-hydroxyethoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps:
Thymine Derivatization: The starting material, thymine, is first derivatized to introduce the 2-hydroxyethoxy methyl group. This can be achieved through a reaction with ethylene oxide under basic conditions.
Thioether Formation: The 3-cyanophenylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the derivatized thymine with 3-cyanophenylthiol in the presence of a suitable base such as sodium hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions. optimizations may be made to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various alkylating or acylating agents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties. The compound can inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Biological Studies: It is used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Chemical Biology: The compound is employed in the design of probes for studying cellular processes involving nucleosides.
Industrial Applications: It may be used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets viral polymerases and cellular enzymes, inhibiting their activity and preventing the replication of viral genomes or the proliferation of cancer cells. The presence of the 3-cyanophenylthio group enhances its binding affinity to the target enzymes, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: Another nucleoside analog used in cancer treatment.
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: A nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of the 3-cyanophenylthio group, which enhances its binding affinity and specificity for target enzymes. This makes it a promising candidate for further development as an antiviral or anticancer agent.
Eigenschaften
CAS-Nummer |
137897-80-4 |
|---|---|
Molekularformel |
C15H15N3O4S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzonitrile |
InChI |
InChI=1S/C15H15N3O4S/c1-10-13(20)17-15(21)18(9-22-6-5-19)14(10)23-12-4-2-3-11(7-12)8-16/h2-4,7,19H,5-6,9H2,1H3,(H,17,20,21) |
InChI-Schlüssel |
WYTLWIIWRNMZTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


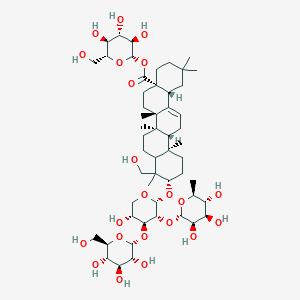



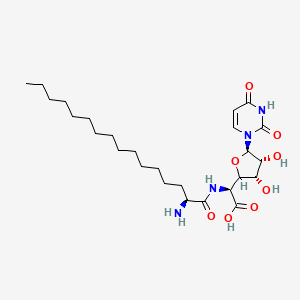
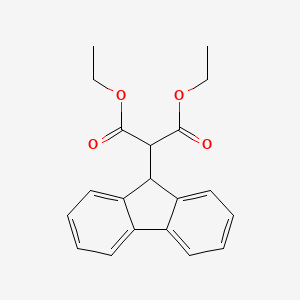
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)


